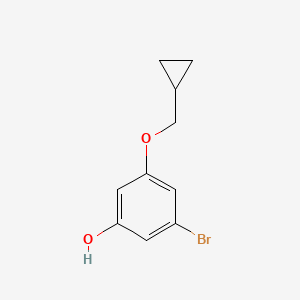

3-Bromo-5-(cyclopropylmethoxy)phenol

Description

Significance of Phenolic Structures in Organic Synthesis and Medicinal Chemistry Research

Phenolic structures are fundamental scaffolds in the landscape of organic and medicinal chemistry. ksu.edu.sa Characterized by a hydroxyl group directly attached to an aromatic ring, phenols are prevalent in a vast array of natural products and synthetic compounds, including a significant number of FDA-approved pharmaceuticals. Their importance stems from several key features. The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition and binding to biological targets such as enzymes and receptors.

From a synthetic standpoint, the phenolic hydroxyl group is highly versatile. It can be easily converted into an ether or ester, and it activates the aromatic ring toward electrophilic substitution reactions, directing incoming groups to the ortho and para positions. unacademy.com This reactivity makes phenols valuable starting materials for constructing more complex molecules. In medicinal chemistry, the phenolic moiety is associated with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The ability of phenols to scavenge free radicals is a particularly well-studied attribute, contributing to their potential role in mitigating oxidative stress-related diseases. mdpi.com

Overview of Brominated Phenol (B47542) Derivatives and Their Research Utility

The introduction of bromine atoms onto a phenol ring creates brominated phenol derivatives, a subclass of compounds with distinct and often enhanced properties. Bromination is a key strategy in medicinal chemistry to modulate a molecule's biological activity. The presence of bromine can increase a compound's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within the body. mdpi.com

Bromophenols are commonly found as secondary metabolites in marine organisms, particularly red algae, where they exhibit a range of potent biological effects, including antimicrobial, anticancer, antidiabetic, and antioxidant activities. mdpi.comtandfonline.comencyclopedia.pub In synthetic chemistry, the bromine atom serves as a versatile functional handle. It can be readily used in various cross-coupling reactions (such as Suzuki or Stille couplings) to form new carbon-carbon bonds, allowing for the construction of complex molecular architectures. Researchers synthesize novel bromophenol derivatives to explore their potential as enzyme inhibitors or therapeutic agents. tandfonline.commdpi.com Studies have shown that the number and position of bromine atoms on the phenol ring can be critical for specific biological functions, highlighting the importance of bromine in rational drug design. tandfonline.com

Introduction to Cyclopropylmethoxy Moieties in Chemical Design

The cyclopropyl (B3062369) group is the smallest possible carbocyclic ring, and its inclusion in molecular design has become an increasingly popular strategy in modern medicinal chemistry. scientificupdate.comnih.gov This three-membered ring is not just a simple alkyl substituent; its unique electronic and conformational properties make it a powerful tool for optimizing drug candidates. fiveable.me The cyclopropyl ring is highly strained, which gives its C-C bonds enhanced π-character and makes the C-H bonds shorter and stronger. nih.gov

When incorporated into a larger molecule, often as a cyclopropylmethoxy group (–O–CH₂–cyclopropane), this moiety can confer several advantages:

Metabolic Stability : The cyclopropyl group is generally more resistant to oxidative metabolism by enzymes like cytochrome P450 compared to more flexible alkyl groups. iris-biotech.dehyphadiscovery.com

Conformational Rigidity : The ring's rigid structure can lock a portion of the molecule into a specific orientation, which can lead to more selective and potent binding to a biological target. iris-biotech.de

Potency and Lipophilicity : It can serve as a rigid scaffold to optimally position other functional groups for receptor interaction and can be used to fine-tune the molecule's lipophilicity to improve its pharmacokinetic profile. nih.goviris-biotech.de

Research Rationale and Scope for 3-Bromo-5-(cyclopropylmethoxy)phenol

The chemical compound This compound is a prime example of a molecule designed through the principles of rational medicinal chemistry. Its structure strategically combines the three key components discussed: a phenol core, a bromine substituent, and a cyclopropylmethoxy ether group.

The research rationale for investigating this specific compound is based on the hypothesis that the combination of these moieties will result in a molecule with unique and potentially beneficial biological properties. The design logic is as follows:

The bromophenol core provides a proven scaffold for biological activity, with known potential in areas like antimicrobial and anticancer research. mdpi.com

The ether linkage , replacing the more reactive phenolic hydroxyl, is intended to increase metabolic stability, a desirable trait for any potential drug candidate. wikipedia.org

The cyclopropyl moiety is incorporated to introduce conformational rigidity, potentially enhance binding affinity to biological targets, and further protect the molecule from metabolic degradation. nih.goviris-biotech.de

The scope of research for this compound would involve its chemical synthesis, followed by a comprehensive evaluation of its biological activities. This would include screening the compound in a variety of assays to identify any significant effects, such as cytotoxicity against cancer cell lines, inhibition of microbial growth, or modulation of key enzyme activity. Further studies would aim to understand its mechanism of action and establish structure-activity relationships by synthesizing and testing related analogues. The ultimate goal of such research would be to determine if this rationally designed molecule has potential as a novel therapeutic agent or as a valuable tool for chemical biology research.

Chemical Compound Data

Below are the known and calculated properties for the subject compound and its close structural analogues.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-bromo-5-(cyclopropylmethoxy)phenol |

InChI |

InChI=1S/C10H11BrO2/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |

InChI Key |

GRKDIGVIMRSUFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=CC(=CC(=C2)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Cyclopropylmethoxy Phenol

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 3-bromo-5-(cyclopropylmethoxy)phenol identifies the carbon-oxygen bond of the ether as the key disconnection point. This approach simplifies the target molecule into two primary precursors: a phenolic component, specifically 3-bromo-5-hydroxyphenol, and an alkylating agent, a cyclopropylmethyl halide or a related reagent.

Figure 1: Retrosynthetic Disconnection of this compound

This analysis highlights the importance of efficient synthetic routes to both 3-bromo-5-hydroxyphenol and a suitable cyclopropylmethyl electrophile.

The synthesis of 3-bromo-5-hydroxyphenol is a critical step that can be approached through several synthetic pathways. One potential route begins with 3,5-dihydroxybenzoic acid, which can be brominated and subsequently decarboxylated to yield the desired product. Another strategy involves the demethylation of a more readily available methoxy-substituted precursor. For instance, 3-bromo-5-methoxyphenol (B1287468) can be treated with a demethylating agent like boron tribromide (BBr₃) to afford 3-bromo-5-hydroxyphenol. researchgate.netrsc.org The reaction with BBr₃ is known for its high selectivity and tolerance of various functional groups, proceeding under mild conditions. rsc.org

A further approach could involve a Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This would typically start from an appropriately substituted aniline, such as 3-amino-5-bromophenol (B177715) or a protected derivative, which would be diazotized and then subjected to hydrolysis to introduce the hydroxyl group. The Sandmeyer reaction is a powerful tool for accessing substitution patterns that are not easily achievable through direct electrophilic aromatic substitution. organic-chemistry.org

(Bromomethyl)cyclopropane (B137280) is the key reagent for introducing the cyclopropylmethoxy group. A common and effective method for its preparation is the bromination of cyclopropylmethanol. This transformation can be achieved using various brominating agents. One established method involves the use of phosphorus tribromide (PBr₃) in a suitable solvent like N,N-dimethylformamide (DMF). Another approach utilizes triphenylphosphine (B44618) and bromine. researchgate.net The reaction conditions for these methods can be optimized to achieve high yields and purity of the desired (bromomethyl)cyclopropane.

| Reagent System | Typical Conditions | Yield | Purity | Reference |

| PBr₃ / DMF | 0-5 °C | High | >99% | researchgate.net |

| PPh₃ / Br₂ / DMF | -10 °C to room temp. | Good | >97% | researchgate.net |

| N-Bromosuccinimide / PPh₃ | Not specified | Not specified | Not specified | researchgate.net |

Table 1: Comparison of Synthetic Methods for (Bromomethyl)cyclopropane

Phenol (B47542) O-Alkylation Strategies for Cyclopropylmethoxy Moiety Introduction

The formation of the ether linkage in this compound is typically achieved through the O-alkylation of the 3-bromo-5-hydroxyphenol precursor with a cyclopropylmethyl halide. The Williamson ether synthesis is the most common and versatile method for this transformation. masterorganicchemistry.comfrancis-press.comwikipedia.org

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, the phenolic hydroxyl group of 3-bromo-5-hydroxyphenol is first deprotonated with a suitable base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane and displacing the bromide leaving group to form the desired ether. youtube.com

The choice of base is crucial for the success of the reaction. For phenols, which are more acidic than aliphatic alcohols, moderately strong bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are often sufficient to generate the nucleophilic phenoxide. youtube.comresearchgate.net The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), which can solvate the cation of the base without hindering the nucleophilicity of the phenoxide. wikipedia.org

To enhance the rate and efficiency of the Williamson ether synthesis, particularly when dealing with reactants that have limited solubility in a common solvent, phase-transfer catalysis (PTC) can be employed. PTC involves the use of a catalyst, typically a quaternary ammonium (B1175870) salt, to transfer the anionic nucleophile (the phenoxide) from an aqueous or solid phase into the organic phase where the alkylating agent is dissolved. dntb.gov.uanih.gov

This technique allows the reaction to proceed under milder conditions and can lead to higher yields by minimizing side reactions. dntb.gov.ua The phase-transfer catalyst forms a lipophilic ion pair with the phenoxide, which can then readily migrate into the organic phase and react with the cyclopropylmethyl halide.

The successful synthesis of this compound via Williamson ether synthesis depends on the careful optimization of several reaction parameters.

| Parameter | Effect on Reaction | Typical Conditions |

| Base | Deprotonates the phenol to form the nucleophilic phenoxide. | K₂CO₃, NaOH, Cs₂CO₃ |

| Solvent | Affects reaction rate and solubility of reactants. Polar aprotic solvents are preferred. | Acetonitrile, DMF, Acetone |

| Temperature | Influences the reaction rate. Higher temperatures can lead to side reactions. | 50-100 °C |

| Alkylating Agent | Reactivity follows the trend R-I > R-Br > R-Cl. francis-press.com | (Bromomethyl)cyclopropane is commonly used. |

| Catalyst (PTC) | Increases reaction rate by facilitating the transfer of the nucleophile. | Tetrabutylammonium bromide (TBAB), Aliquat 336 |

Table 2: Key Parameters for Optimization of Williamson Ether Synthesis

By systematically adjusting these parameters, the yield of this compound can be maximized while minimizing the formation of impurities. The choice of a primary alkyl halide like (bromomethyl)cyclopropane is advantageous as it favors the desired SN2 pathway over potential elimination side reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com

Regioselective Bromination of Phenolic Substrates

The introduction of a bromine atom onto a phenolic ring is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. savemyexams.com In the case of a meta-substituted phenol, such as one with a cyclopropylmethoxy group at the 5-position, the directing effects of both the hydroxyl and the ether group must be considered to achieve regioselectivity.

Direct Bromination Methodologies

Direct bromination of a phenol involves the treatment of the substrate with a brominating agent. Common reagents for this purpose include bromine water, N-Bromosuccinimide (NBS), and other sources of electrophilic bromine. savemyexams.comyoutube.com The high reactivity of the phenolic ring often leads to polybromination. savemyexams.comyoutube.com

For a substrate like 3-(cyclopropylmethoxy)phenol (B2942581), the hydroxyl and the alkoxy groups are both ortho-, para-directing. This would direct bromination to the 2-, 4-, and 6-positions. To achieve the desired 3-bromo substitution (which is meta to the hydroxyl group), direct bromination of 5-(cyclopropylmethoxy)phenol would not be a viable strategy. Instead, a precursor with a different substitution pattern would be necessary. For instance, starting with a substrate where the desired substitution pattern is already established or where directing groups favor the desired bromination site is a more plausible approach.

Several methods have been developed for the regioselective monobromination of phenols. nih.gov For instance, the use of KBr and ZnAl–BrO3−–layered double hydroxides has been shown to be effective for the para-monobromination of various phenols. nih.gov While not directly applicable to achieving the 3-bromo substitution in this specific target, these methods highlight the ongoing research into controlling regioselectivity in phenol bromination.

| Reagent System | Selectivity | Reference |

| Bromine water | Typically leads to polybromination (e.g., 2,4,6-tribromophenol) | savemyexams.comyoutube.com |

| N-Bromosuccinimide (NBS) | Can provide monobromination under controlled conditions | organic-chemistry.org |

| KBr/ZnAl–BrO3−–LDHs | High regioselectivity for para-monobromination | nih.gov |

| PIDA/AlBr3 | Effective for electrophilic bromination of phenols and phenol-ethers | nih.gov |

Indirect Bromination via Protecting Groups

To overcome the challenges of directing group effects in direct bromination, indirect methods involving protecting groups are often employed. A common strategy involves protecting the highly activating hydroxyl group to modulate its directing influence. This approach is detailed in a patent for the synthesis of a related compound, 2-bromo-5-methoxyphenol (B1282781). patsnap.com

In this methodology, the hydroxyl group of a precursor like 3-methoxyphenol (B1666288) is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether or an acetate (B1210297) ester. patsnap.com This protection reduces the activating effect of the oxygen atom. Subsequent bromination with a reagent like N-Bromosuccinimide (NBS) can then proceed with different regioselectivity. patsnap.com Following the bromination step, the protecting group is removed to yield the desired brominated phenol.

Hypothetical Application to this compound:

Protection: Start with 3-(cyclopropylmethoxy)phenol and protect the hydroxyl group.

Bromination: Brominate the protected intermediate. The size and electronic nature of the protecting group can influence the position of bromination.

Deprotection: Remove the protecting group to yield this compound.

The success of this strategy would depend on the ability of the protecting group to favor bromination at the desired position.

Control of Bromination Position on Aromatic Ring

The control of the bromination position on a substituted phenol is a central challenge in the synthesis of molecules like this compound. The inherent directing effects of the substituents are the primary determinants of the reaction's regioselectivity.

Activating Groups: The hydroxyl and alkoxy groups are strong activating, ortho-, para-directing groups due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring, increasing electron density at the ortho and para positions. savemyexams.com

Deactivating Groups: In contrast, electron-withdrawing groups are deactivating and meta-directing.

To achieve bromination at a position that is not favored by the existing directing groups, a synthetic chemist must employ strategic modifications to the substrate or the reaction conditions. The use of protecting groups, as discussed above, is one such strategy. Another approach involves starting with a precursor that already contains a substituent that can be later converted into the desired functional group.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together in the later stages. A divergent synthesis starts from a common intermediate that is then elaborated into a variety of related products.

Stepwise Assembly Strategies

A stepwise assembly for this compound would likely involve the sequential introduction of the functional groups onto a simple aromatic precursor. A plausible retrosynthetic analysis would suggest precursors such as 3,5-dibromophenol (B1293799) or 3-bromo-5-hydroxyphenol.

Possible Stepwise Synthetic Route:

Starting Material: 3,5-Dihydroxyphenol (Phloroglucinol) or a derivative.

Selective Etherification: One of the hydroxyl groups would need to be selectively etherified with a cyclopropylmethyl halide. This can be challenging due to the presence of two reactive hydroxyl groups. The use of a suitable base and controlled stoichiometry would be crucial.

Selective Bromination: The remaining hydroxyl group would then need to be converted to a bromine atom, or a selective bromination of one of the aromatic positions would be required.

Alternatively, starting with 3-bromo-5-hydroxyphenol, the synthesis would be more straightforward:

Starting Material: 3-Bromo-5-hydroxyphenol.

Etherification: The phenolic hydroxyl group can be converted to the cyclopropylmethyl ether via a Williamson ether synthesis, by reacting it with (bromomethyl)cyclopropane in the presence of a base like potassium carbonate.

| Starting Material | Key Transformation(s) | Advantages/Disadvantages |

| 3,5-Dihydroxyphenol | Selective mono-etherification, then bromination | Readily available starting material, but selectivity can be an issue. |

| 3-Bromo-5-hydroxyphenol | Williamson ether synthesis | More direct route, but the starting material may be less common. |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing functional groups into a complex molecule at a late stage of the synthesis. rsc.org This approach can be used to rapidly generate analogues of a lead compound for structure-activity relationship studies.

While a specific LSF approach for this compound is not documented, one could envision a scenario where a precursor molecule is functionalized in the final steps. For example, a C-H activation/borylation/oxidation sequence has been reported for the preparation of 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene. nih.gov A similar strategy could potentially be adapted.

Conceptual Late-Stage Functionalization:

Precursor: A molecule containing a 3-bromo-5-substituted phenyl ring where the substituent can be readily converted to a hydroxyl group.

Functionalization: In the final step, this substituent would be transformed into the phenol.

The development of novel catalytic methods for C-H functionalization of phenols is an active area of research and could provide new avenues for the late-stage synthesis of compounds like this compound. rsc.org

Comparative Analysis of Synthetic Routes for Scalability in Research

The scalability of a synthetic route is a critical consideration in chemical research, particularly when larger quantities of a compound are required for further studies. A comparative analysis of the two proposed routes for the synthesis of this compound reveals key differences that would influence their suitability for scale-up.

| Feature | Route A: Etherification then Bromination | Route B: Bromination then Etherification |

| Starting Materials | Resorcinol, (bromomethyl)cyclopropane | Protected resorcinol, brominating agent, (bromomethyl)cyclopropane |

| Number of Steps | 2 | 3 (including protection/deprotection) |

| Key Challenges | - Control of mono-etherification vs. di-etherification- Selectivity in the bromination step | - Additional steps for protection and deprotection- Potential for side reactions during bromination of the protected intermediate |

| Purification | May require chromatographic separation of isomers | May involve simpler purification of intermediates |

| Potential for Scale-up | Potentially more streamlined due to fewer steps, but selectivity issues could complicate purification on a larger scale. | The additional steps might make it less atom-economical, but could offer better control over selectivity, potentially simplifying purification at scale. |

Detailed Research Findings and Scalability Considerations:

For Route A , the initial Williamson ether synthesis presents a significant scalability challenge. Achieving high selectivity for the mono-etherified product over the di-etherified byproduct on a large scale can be difficult. This often requires careful control of stoichiometry and reaction conditions, and may necessitate a chromatographic purification step, which is often undesirable for large-scale production. The subsequent bromination step also poses a challenge in terms of regioselectivity. The presence of two activating groups (hydroxyl and ether) can lead to the formation of multiple brominated isomers, again complicating the purification process.

In a research context where multi-gram quantities are needed, Route B might be the more prudent choice despite the longer sequence. The increased control over selectivity could lead to a more reliable and ultimately more efficient process when the time and resources required for purification are factored in. For industrial-scale synthesis, further process optimization would be necessary for either route to be viable. This could involve exploring alternative synthetic strategies, such as catalytic methods for selective C-H functionalization, to improve efficiency and reduce waste.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a primary site for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through several well-established methodologies.

Metal-Catalyzed Cross-Coupling Reactions

Aryl bromides are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. researchgate.netresearchgate.net For 3-Bromo-5-(cyclopropylmethoxy)phenol, these reactions provide a powerful means to introduce diverse molecular fragments at the C-3 position.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.com This method is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups. The reaction is generally tolerant of various functional groups, including the phenolic hydroxyl and ether linkages present in the molecule. rsc.org The electron-rich nature of the phenol (B47542) ring may influence the rate of the initial oxidative addition step. yonedalabs.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method would allow for the introduction of an alkynyl substituent onto the phenol ring, creating valuable intermediates for further synthesis. The electronic properties of the aryl bromide and the steric bulk of the coupling partners are key factors in determining reaction efficiency. acs.orgresearchgate.networdpress.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction offers a direct route to introduce vinyl groups at the C-3 position of the phenol ring. The choice of catalyst, base, and solvent are critical for achieving high yields and selectivity. nih.govbeilstein-journals.org

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Hypothetical Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. khanacademy.orgwikipedia.org However, this reaction generally requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The structure of this compound contains two electron-donating groups (hydroxyl and cyclopropylmethoxy). These groups increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. Consequently, the direct displacement of the bromine atom by a nucleophile via the SNAr addition-elimination mechanism is expected to be highly unfavorable under standard conditions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for reversing the polarity of the carbon atom attached to the halogen. wikipedia.org Treating an aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), can lead to the rapid exchange of the bromine atom for a metal atom, typically lithium. tcnj.eduwikipedia.orgresearchgate.net This reaction is often performed at very low temperatures to prevent side reactions. tcnj.edu

This transformation converts the formerly electrophilic carbon center into a potent nucleophilic aryllithium or aryl Grignard species. This reactive intermediate can then be quenched with a wide array of electrophiles to install new functional groups. For this compound, this two-step sequence provides access to a variety of derivatives that are not accessible through direct substitution methods. However, the acidic phenolic proton must be considered, as it will react with the organolithium reagent, requiring the use of at least two equivalents of the base.

Table 2: Potential Products via Halogen-Metal Exchange

| Reagent 1 | Reagent 2 (Electrophile) | Hypothetical Product Structure |

| 2.2 eq n-BuLi | CO₂ (Carbon Dioxide) | |

| 2.2 eq n-BuLi | DMF (Dimethylformamide) | |

| 2.2 eq n-BuLi | CH₃I (Methyl Iodide) |

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, providing a second major handle for the derivatization of this compound.

Esterification and Etherification Reactions

Esterification: The phenolic hydroxyl group can be readily converted into an ester. This is typically achieved by reaction with a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), in the presence of a base like pyridine (B92270) or triethylamine. acs.org Alternatively, carbodiimide (B86325) coupling agents can be used to facilitate ester formation directly from a carboxylic acid. rsc.orgnih.gov The choice of acylating agent allows for the introduction of a wide variety of ester functionalities. Under basic conditions, the phenolic hydroxyl is deprotonated, making it a more potent nucleophile for acyl substitution. researchgate.net

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. francis-press.commasterorganicchemistry.com In this reaction, the phenol is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide anion. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form a new ether. francis-press.com While effective for primary and some secondary alkyl halides, this method can be challenging for preparing ethers from sterically hindered substrates. nih.govnih.gov

Oxidation Reactions (Excluding Product Toxicity)

Phenols are susceptible to oxidation, and the products formed depend on the oxidant and the substitution pattern of the ring. libretexts.org The oxidation of phenols can proceed through a phenoxy radical intermediate. nih.govcdnsciencepub.com For many substituted phenols, oxidation can lead to the formation of quinones. libretexts.org For example, hydroquinone (B1673460) is readily oxidized to p-benzoquinone. In the case of this compound, oxidation with a suitable reagent, such as Fremy's salt or chromic acid, could potentially lead to the formation of a substituted benzoquinone derivative, although the reaction may be complex due to the presence of multiple substituents. libretexts.orgorientjchem.org The precise structure of the oxidation product would depend heavily on the specific reaction conditions employed. nih.gov

Reactions of the Cyclopropylmethoxy Moiety

The cyclopropylmethoxy group offers distinct reactive pathways involving either the strained three-membered ring or the ether linkage. These reactions allow for significant structural modification, providing access to a diverse range of derivatives.

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, proceeding through either radical or cationic intermediates. beilstein-journals.orgresearchgate.net This reactivity is a key feature of the cyclopropylmethyl group. tandfonline.com

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen can be protonated, which can facilitate the rearrangement of the cyclopropylmethyl cation to a more stable homoallylic cation (but-3-enyl cation). tandfonline.com This process, however, often requires harsh conditions. tandfonline.com The subsequent capture of this cation by a nucleophile leads to the formation of an open-chain butenyl derivative.

Radical-Mediated Ring Opening: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to the but-3-enyl radical. This rearrangement is often used as a radical clock in mechanistic studies. Reactions initiated by radical precursors can, therefore, transform the cyclopropylmethoxy side chain into a butenyloxy moiety. This transformation can be initiated under specific conditions that favor the formation of a radical at the methylene (B1212753) carbon adjacent to the cyclopropane ring.

| Reaction Type | Typical Reagents | Intermediate | Potential Product Structure |

|---|---|---|---|

| Acid-Catalyzed | Strong Brønsted or Lewis acids (e.g., HBr, HI, TFA) | Cyclopropylmethyl cation -> Homoallylic cation | 3-Bromo-5-(but-3-enyloxy)phenol derivatives |

| Radical-Mediated | Radical initiators (e.g., AIBN) with a hydrogen or halogen source | Cyclopropylmethyl radical -> But-3-enyl radical | 3-Bromo-5-(but-3-enyloxy)phenol |

The ether bond in the cyclopropylmethoxy group represents another key site for chemical modification. Cleavage of this C-O bond, particularly between the oxygen and the cyclopropylmethyl group, is a common strategy for deprotection or further functionalization.

Ether cleavage is typically achieved under strongly acidic conditions, often using hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com For an aryl alkyl ether, the cleavage occurs at the alkyl-oxygen bond because the bond between the sp²-hybridized aromatic carbon and oxygen is significantly stronger. The reaction follows either an SN1 or SN2 pathway depending on the stability of the resulting carbocation. masterorganicchemistry.com The relative stability of the primary cyclopropylmethyl cation suggests the reaction may have SN1 character, though an SN2 mechanism is also possible. tandfonline.com Other potent reagents for ether cleavage include strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com

| Reagent | Reaction Conditions | Products |

|---|---|---|

| Hydrogen Iodide (HI) | Concentrated, heated | 3-Bromo-5-hydroxyphenol and Cyclopropylmethyl iodide |

| Hydrogen Bromide (HBr) | Concentrated, heated | 3-Bromo-5-hydroxyphenol and Cyclopropylmethyl bromide |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperature | 3-Bromo-5-hydroxyphenol and Cyclopropylmethyl bromide (after workup) |

Electrophilic Aromatic Substitution on the Phenol Ring (Beyond Bromination)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating and ortho-, para-directing effects of the hydroxyl (-OH) and cyclopropylmethoxy (-OR) groups. byjus.com

The directing effects of the substituents on the ring are as follows:

-OH (at C1): Strongly activating, directs to positions 2, 4, and 6.

-Br (at C3): Deactivating but ortho-, para-directing, directs to positions 2 and 4.

-OR (at C5): Activating, directs to positions 2, 4, and 6.

The cumulative effect of these groups strongly activates positions 2, 4, and 6 for electrophilic attack. Position 4 is para to both the hydroxyl and alkoxy groups and ortho to the bromine, making it a highly probable site of substitution. Position 6 is ortho to both activating groups, also making it a favored site. Position 2 is ortho to the hydroxyl and bromine groups but meta to the alkoxy group, rendering it less activated than positions 4 and 6.

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Direct nitration of highly activated phenols must be conducted under controlled conditions to avoid over-reaction and oxidative decomposition. byjus.comlibretexts.org Using dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitro products. byjus.com For this compound, nitration is expected to yield a mixture of products with substitution at the 4- and 6-positions.

| Reagents | Conditions | Major Predicted Products |

|---|---|---|

| Dilute HNO₃ | Low temperature (e.g., 298 K) | 3-Bromo-5-(cyclopropylmethoxy)-4-nitrophenol and 3-Bromo-5-(cyclopropylmethoxy)-6-nitrophenol |

| Conc. HNO₃ / Conc. H₂SO₄ | Controlled, low temperature | Potential for di-nitration (e.g., 3-Bromo-5-(cyclopropylmethoxy)-4,6-dinitrophenol) and oxidative byproducts |

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. This reaction is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. As with other electrophilic aromatic substitution reactions, the sulfonic acid group will be directed to the most activated positions on the ring. The reaction is generally reversible, and the position of substitution can sometimes be influenced by thermodynamic control at higher temperatures.

| Reagents | Conditions | Major Predicted Products |

|---|---|---|

| Conc. H₂SO₄ | Room temperature or gentle heating | 5-Bromo-3-(cyclopropylmethoxy)-2-hydroxybenzenesulfonic acid and 5-Bromo-3-(cyclopropylmethoxy)-4-hydroxybenzenesulfonic acid |

Friedel-Crafts reactions attach alkyl (alkylation) or acyl (acylation) groups to an aromatic ring. wikipedia.org These reactions typically employ a Lewis acid catalyst, such as AlCl₃. mt.com However, the presence of the phenolic -OH group can complicate these reactions, as it can coordinate with the Lewis acid, deactivating the ring. libretexts.org Despite this, the high activation of the ring by the two oxygen-containing substituents may still permit the reaction to proceed under specific conditions.

Friedel-Crafts Acylation: This reaction uses an acyl chloride or anhydride to introduce a ketone functionality. sigmaaldrich.com It is generally preferred over alkylation as the product ketone is deactivated, preventing poly-substitution. organic-chemistry.org A stoichiometric amount of the Lewis acid catalyst is often required. sigmaaldrich.com

Friedel-Crafts Alkylation: This reaction uses an alkyl halide to introduce an alkyl group. organic-chemistry.org It is prone to issues such as carbocation rearrangements and polyalkylation because the introduction of an alkyl group further activates the ring. organic-chemistry.org

For this compound, both acylation and alkylation would be expected to occur primarily at the 4- and 6-positions.

| Reaction Type | Reagents | Major Predicted Products |

|---|---|---|

| Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-3-(cyclopropylmethoxy)-2-hydroxyphenyl)alkan-1-one and 1-(5-Bromo-3-(cyclopropylmethoxy)-4-hydroxyphenyl)alkan-1-one |

| Alkylation | R-Cl, AlCl₃ | 3-Bromo-5-(cyclopropylmethoxy)-4-alkylphenol and 3-Bromo-5-(cyclopropylmethoxy)-6-alkylphenol (potential for polyalkylation) |

Synthesis of Advanced Derivatives and Analogues for Research Purposes

The molecular scaffold of this compound presents multiple reactive sites that can be strategically manipulated to generate a diverse library of advanced derivatives and analogues for research applications. The key functional groups available for derivatization are the aryl bromide, the phenolic hydroxyl group, and the activated aromatic ring itself. These sites allow for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions, etherification, esterification, and electrophilic aromatic substitution, enabling systematic exploration of the structure-activity relationship (SAR) of resulting compounds.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These methods are foundational in modern medicinal chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester. wikipedia.org It allows for the introduction of a wide array of substituents, such as alkyl, vinyl, aryl, and heteroaryl groups, at the 3-position of the phenol ring. The reaction is generally tolerant of numerous functional groups and can be performed under relatively mild conditions. mdpi.com For bromophenols, the use of microwave irradiation has been shown to yield significantly better results. acs.org

Interactive Table 1: Potential Derivatives via Suzuki-Miyaura Coupling

| Derivative Name | Coupling Partner (Boronic Acid) | Resulting Structure (at C3) |

|---|---|---|

| 5-(cyclopropylmethoxy)-[1,1'-biphenyl]-3-ol | Phenylboronic acid | Phenyl |

| 5'-(cyclopropylmethoxy)-[1,1'-biphenyl]-3-ol | 4-Methylphenylboronic acid | 4-Methylphenyl |

| 3-(Furan-2-yl)-5-(cyclopropylmethoxy)phenol | Furan-2-boronic acid | Furan-2-yl |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation for synthesizing aryl amines. wikipedia.org This palladium-catalyzed reaction couples the aryl bromide with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles like amides or carbamates. acsgcipr.org The development of specialized phosphine (B1218219) ligands has expanded the scope of this reaction, allowing for the coupling of even hindered amines under mild conditions. organic-chemistry.org

Interactive Table 2: Potential Derivatives via Buchwald-Hartwig Amination

| Derivative Name | Coupling Partner (Amine) | Resulting Structure (at C3) |

|---|---|---|

| 3-Anilino-5-(cyclopropylmethoxy)phenol | Aniline | -NH-Phenyl |

| 5-(cyclopropylmethoxy)-3-(piperidin-1-yl)phenol | Piperidine | Piperidin-1-yl |

| 5-(cyclopropylmethoxy)-3-(morpholino)phenol | Morpholine | Morpholino |

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a combination of palladium and copper(I) complexes. organic-chemistry.orgwikipedia.org The resulting aryl alkynes are valuable intermediates that can undergo further transformations, such as cyclizations or click reactions, to build more complex molecular scaffolds. youtube.com

Interactive Table 3: Potential Derivatives via Sonogashira Coupling

| Derivative Name | Coupling Partner (Alkyne) | Resulting Structure (at C3) |

|---|---|---|

| 5-(cyclopropylmethoxy)-3-(phenylethynyl)phenol | Phenylacetylene | -C≡C-Phenyl |

| 5-(cyclopropylmethoxy)-3-(hex-1-yn-1-yl)phenol | 1-Hexyne | -C≡C-(CH₂)₃CH₃ |

| 3-((Trimethylsilyl)ethynyl)-5-(cyclopropylmethoxy)phenol | Ethynyltrimethylsilane | -C≡C-Si(CH₃)₃ |

Derivatization of the Phenolic Hydroxyl Group

The phenolic -OH group is nucleophilic and slightly acidic, making it a prime target for etherification and esterification reactions to generate a variety of analogues.

Ether Synthesis: The synthesis of novel aryl ethers can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. This strategy can be used to introduce a wide range of alkyl, benzyl, or other substituted ether side chains, potentially modulating the compound's physicochemical properties. Copper-catalyzed etherification methods can also be employed, particularly for the synthesis of sterically hindered diaryl ethers. acs.org

Interactive Table 4: Potential Derivatives via Etherification of the Phenol

| Derivative Name | Reagent | Resulting Moiety (at C5) |

|---|---|---|

| 1-Bromo-3-(cyclopropylmethoxy)-5-ethoxybenzene | Ethyl iodide | Ethoxy |

| 1-Bromo-3-(benzyloxy)-5-(cyclopropylmethoxy)benzene | Benzyl bromide | Benzyloxy |

| 2-(3-Bromo-5-(cyclopropylmethoxy)phenoxy)ethanol | 2-Bromoethanol | 2-Hydroxyethoxy |

Ester Synthesis: Phenolic esters are readily synthesized by reacting the phenol with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. khanacademy.org Direct esterification with carboxylic acids is also possible but often requires a strong acid catalyst and conditions to remove the water byproduct. google.comchemguide.co.uk This derivatization introduces an ester linkage, which can act as a potential prodrug moiety or serve to explore interactions with biological targets.

Interactive Table 5: Potential Derivatives via Esterification of the Phenol

| Derivative Name | Reagent | Resulting Moiety (at C5) |

|---|---|---|

| 3-Bromo-5-(cyclopropylmethoxy)phenyl acetate (B1210297) | Acetic anhydride | Acetoxy |

| 3-Bromo-5-(cyclopropylmethoxy)phenyl benzoate | Benzoyl chloride | Benzoyloxy |

| 3-Bromo-5-(cyclopropylmethoxy)phenyl pivalate | Pivaloyl chloride | Pivaloyloxy |

Derivatization via Electrophilic Aromatic Substitution

The phenol ring is activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl (or cyclopropylmethoxy) group. byjus.com This group acts as an ortho, para-director. In this compound, the positions ortho and para to the cyclopropylmethoxy group are C2, C4, and C6. The bromine atom at C3 is a deactivating group but also an ortho, para-director. Considering the combined directing effects and sterics, electrophilic attack is most likely to occur at the C2, C4, or C6 positions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be used to introduce additional substituents onto the aromatic ring, although careful control of reaction conditions would be necessary to avoid polysubstitution and manage regioselectivity. mlsu.ac.in

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), are essential for assigning specific signals to the individual protons and carbons within the 3-Bromo-5-(cyclopropylmethoxy)phenol molecule. This information would confirm the presence and connectivity of the brominated phenol (B47542) ring, the cyclopropylmethoxy side chain, and the relative positions of the substituents. Without experimental spectra, a definitive analysis and the creation of a data table for these chemical shifts are not possible.

Two-dimensional NMR techniques are critical for unambiguously establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the relationships between adjacent protons on the aromatic ring and within the cyclopropylmethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, helping to piece together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of atoms, which is crucial for determining the molecule's preferred conformation.

The absence of published 2D NMR data for this compound means that a detailed analysis of its connectivity and stereochemistry cannot be performed.

Advanced NMR experiments, often combined with computational modeling, can be used to study the dynamic behavior and conformational preferences of flexible molecules like this compound. Such studies would provide insights into the orientation of the cyclopropylmethoxy group relative to the phenol ring. Currently, no such research has been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₁₀H₁₁BrO₂), HRMS would confirm its exact mass and, consequently, its elemental composition, distinguishing it from other isomers. A data table presenting the calculated versus observed mass would be a key piece of characterization data, but this information is not currently available.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a fragmentation spectrum. Analyzing these fragments provides valuable information about the molecule's structure and the relative strengths of its chemical bonds. A detailed study of the MS/MS fragmentation pathways of this compound would reveal characteristic losses, such as the cleavage of the cyclopropylmethyl group or the bromine atom, helping to confirm the compound's identity and structure. This experimental data and its interpretation are not present in the available literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be a composite of vibrations from the phenol ring, the hydroxyl group, the ether linkage, the cyclopropyl (B3062369) group, and the carbon-bromine bond.

In FT-IR spectroscopy, the presence of the hydroxyl (-OH) group would be indicated by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening being a direct consequence of intermolecular hydrogen bonding. The C-O stretching vibration of the phenol would appear as a strong band around 1200-1260 cm⁻¹. The aromatic C=C stretching vibrations of the benzene (B151609) ring are expected to produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would likely result in a strong, characteristic absorption between 1000-1300 cm⁻¹. The cyclopropyl group would be identified by C-H stretching vibrations typically appearing just above 3000 cm⁻¹. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often produce strong Raman signals. While the -OH stretch is typically weak in Raman, the C-Br bond often yields a more readily observable signal than in IR. The symmetric vibrations of the cyclopropyl ring are also expected to be Raman active. By comparing the FT-IR and Raman spectra, a more complete picture of the molecule's vibrational landscape can be obtained, aiding in the unambiguous identification of its structural features.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Peak (cm⁻¹) | Predicted Raman Peak (cm⁻¹) |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (Broad) | Weak |

| Cyclopropyl C-H | Stretching | ~3010-3090 | ~3010-3090 |

| Aromatic C-H | Stretching | ~3000-3100 | ~3000-3100 |

| Aromatic C=C | Ring Stretching | 1450-1600 | 1450-1600 |

| Phenolic C-O | Stretching | 1200-1260 | Present |

| Ether C-O-C | Asymmetric Stretch | 1000-1300 | Present |

| Aromatic Ring | Breathing | Weak | ~1000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, its expected solid-state characteristics can be inferred from the behavior of related phenolic and brominated aromatic compounds.

The crystal packing of this compound would be significantly influenced by a network of intermolecular forces. The most dominant of these would be hydrogen bonding, originating from the phenolic hydroxyl group acting as a hydrogen bond donor and the oxygen atoms of the hydroxyl and ether groups acting as acceptors. This would likely lead to the formation of chains or more complex supramolecular assemblies.

In the crystalline state, the molecule would adopt a specific low-energy conformation. The orientation of the cyclopropylmethoxy group relative to the plane of the benzene ring would be a key conformational feature. The torsion angles defining the C(aromatic)-O-CH₂-C(cyclopropyl) linkage would be determined by a balance of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice. The planarity of the phenyl ring and the geometry of the cyclopropyl group would be precisely determined, providing a detailed snapshot of the molecule's preferred solid-state arrangement.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonding, Halogen Bonding (C-Br···O), π-π Stacking |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore is the substituted benzene ring. Phenol itself typically exhibits two main absorption bands in the UV region arising from π → π* transitions. The first, a strong band (the E2-band) appears around 210 nm, and the second, a weaker, more structured band (the B-band) appears around 270 nm. nist.gov

The substituents on the benzene ring in this compound would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. The hydroxyl and cyclopropylmethoxy groups are auxochromes with lone pairs of electrons on the oxygen atoms that can be delocalized into the aromatic π-system, thereby lowering the energy of the π* orbital and shifting the absorption to longer wavelengths. The bromine atom, also an auxochrome, would contribute to this shift. The extent of this conjugation and the resulting λmax values provide insight into the electronic structure of the molecule. The presence of these substituents would likely cause the B-band to shift to a wavelength around 275-285 nm.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound (in Methanol)

| Transition | Predicted λmax (nm) | Description |

|---|---|---|

| π → π* (E2-band) | ~220-230 | High-energy transition of the aromatic system |

Computational and Theoretical Investigations of this compound

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical studies focused solely on the compound This compound . While computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are commonly applied to understand the properties of phenolic compounds, no dedicated research articles or datasets for this compound could be located.

Methodologies for such investigations are well-established in the field of computational chemistry. For instance, DFT calculations are routinely used for geometry optimization and to analyze the electronic structure of molecules. ijaemr.comdergipark.org.tr FMO analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into a molecule's reactivity and kinetic stability. mdpi.comnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. ijaemr.comresearchgate.netmdpi.com

MEP mapping is another valuable tool that illustrates the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.net NBO analysis helps in understanding intramolecular interactions, such as hyperconjugative effects and charge delocalization. mdpi.comijrte.org

Furthermore, conformational analysis is crucial for flexible molecules to explore their potential energy landscape and identify stable conformers. researchgate.net Theoretical calculations can also predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for structural validation. ijrte.orgdocbrown.inforesearchgate.net

Although these computational techniques are frequently applied to various substituted phenols and related aromatic compounds, the specific application of these methods to This compound has not been reported in the accessible literature. Therefore, detailed data tables and specific research findings for the outlined computational and theoretical investigations of this particular compound cannot be provided at this time. Further research, involving dedicated computational studies on this compound, would be required to generate the specific data requested.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Solution-State Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For a compound like 3-bromo-5-(cyclopropylmethoxy)phenol, MD simulations could provide significant insights into its behavior in a solution, which is crucial for understanding its potential biological activity and formulation properties.

In a typical MD simulation, the molecule would be placed in a simulated box of solvent, most commonly water, to mimic physiological conditions. The interactions between the compound and the solvent molecules, as well as the internal conformational changes of the compound itself, would be calculated over a series of time steps.

Key areas of investigation would include:

Solvation and Hydration Shell: Analyzing the distribution of water molecules around the solute to understand how it interacts with its immediate environment. The phenolic hydroxyl group and the ether oxygen are expected to be primary sites for hydrogen bonding with water.

Conformational Analysis: The cyclopropylmethoxy group has rotational freedom. MD simulations can explore the preferred conformations of this side chain in solution, which can be critical for its interaction with biological targets.

Intermolecular Interactions: Simulations can quantify the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between molecules of this compound in solution. This is important for understanding its solubility and potential for aggregation.

A hypothetical analysis of radial distribution functions (RDFs) could be performed to understand the probability of finding solvent atoms at a certain distance from specific atoms of the compound. The table below illustrates the type of data that could be generated.

Table 1: Hypothetical Radial Distribution Function Peaks for Key Atomic Interactions in Aqueous Solution

| Atom Pair (Solute-Solvent) | First Peak Distance (Å) | Coordination Number |

|---|---|---|

| Phenolic O - Water H | 1.8 | 2 |

| Phenolic H - Water O | 1.9 | 1 |

| Ether O - Water H | 2.0 | 1-2 |

In Silico Screening and Library Design for Preclinical Research (Excluding Toxicity Prediction)

In silico screening and library design are foundational components of modern drug discovery, allowing for the rapid and cost-effective evaluation of large numbers of compounds. For a scaffold like this compound, these techniques can be used to explore its potential as a lead structure for the development of new therapeutic agents.

The process generally begins with the identification of a biological target, such as an enzyme or a receptor. The structure of this compound would then be used as a starting point for virtual screening or for the design of a combinatorial library of related analogs.

Key methodologies include:

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups necessary for biological activity. A model could be developed based on the structure of this compound to search virtual databases for other compounds that share these key features.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies could be used to assess the binding affinity of this compound and its derivatives to a specific protein's active site. The docking score, an estimation of binding energy, helps to prioritize compounds for further investigation.

Virtual Library Design: Based on the core structure, a virtual library of derivatives can be generated by systematically modifying different parts of the molecule. For instance, the bromine atom could be replaced with other halogens or small alkyl groups, and the cyclopropyl (B3062369) group could be substituted with other cyclic or acyclic moieties. These virtual compounds can then be screened in silico to identify those with the highest predicted activity.

The following table presents a hypothetical set of results from a virtual screening campaign using a library designed around the this compound scaffold against a hypothetical protein kinase.

Table 2: Hypothetical In Silico Screening Results for a Designed Library

| Compound ID | Modification on Core Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Lead-001 | (Parent Compound) | -7.5 | Lys78, Leu130 |

| Lib-001 | Br -> Cl | -7.2 | Lys78, Leu130 |

| Lib-002 | Cyclopropyl -> Cyclobutyl | -8.1 | Lys78, Leu130, Val180 |

| Lib-003 | H on Phenol (B47542) -> F | -6.9 | Leu130 |

These computational approaches are instrumental in guiding the synthesis and experimental testing of new compounds, thereby accelerating the preclinical research pipeline.

Biological and Pharmacological Research Applications Preclinical Focus

Structure-Activity Relationship (SAR) Studies of 3-Bromo-5-(cyclopropylmethoxy)phenol Analogues

In the absence of studies on this compound, a general understanding of the SAR of related substituted phenols can be considered.

Elucidation of Key Pharmacophoric Features

For a hypothetical series of analogues based on the this compound scaffold, key pharmacophoric features would likely include:

The Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, which is crucial for interactions with many biological targets.

The Bromine Atom: Its position and electronic properties can influence the acidity of the phenolic hydroxyl group and contribute to hydrophobic or halogen bonding interactions within a target's binding site.

The Cyclopropylmethoxy Group: The size, shape, and lipophilicity of this group can significantly impact binding affinity and selectivity for a specific target. The cyclopropyl (B3062369) ring introduces conformational rigidity.

Impact of Substituent Modifications on Biological Effects

SAR studies on analogous series would systematically modify these features to understand their impact on a given biological effect. For example, moving the bromine to other positions on the phenyl ring, or replacing it with other halogens or electron-withdrawing/donating groups, would help to probe the electronic and steric requirements for activity. Similarly, altering the ether-linked substituent at the 5-position would provide insights into the optimal size and nature of this group for target engagement.

Interactive Data Table: Hypothetical SAR of 3-Bromo-5-alkoxyphenol Analogues

Lacking experimental data, the following table is a hypothetical representation of what an SAR study might explore and is for illustrative purposes only.

| Compound ID | R Group (at 5-position) | Modification | Potential Impact on Activity |

| Analogue 1 | -OCH3 | Smaller alkyl group | May alter binding pocket fit |

| Analogue 2 | -OCH2CH3 | Larger, more flexible group | Could enhance hydrophobic interactions |

| Analogue 3 | -O-isopropyl | Branched alkyl group | Introduces steric bulk |

| Analogue 4 | -O-cyclobutyl | Different cycloalkyl ring size | Probes conformational preferences |

In Vitro Enzyme Inhibition Studies

While no enzyme inhibition data exists for this compound, related bromophenols have been investigated as inhibitors of various enzymes.

Assay Development for Specific Enzyme Targets

Should this compound be screened for enzyme inhibitory activity, standard biochemical assays would be developed. For instance, if targeting a kinase, a radiometric or fluorescence-based assay measuring the phosphorylation of a substrate could be employed. For a protease, a FRET-based assay using a cleavable fluorescent substrate would be appropriate.

Mechanistic Studies of Enzyme Inhibition

Following the identification of inhibitory activity, mechanistic studies would be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the inhibition constant (Ki).

Interactive Data Table: Potential Enzyme Targets for Substituted Phenols

This table lists potential enzyme classes that could be investigated for inhibition by this compound, based on the activities of structurally related compounds.

| Enzyme Class | Rationale for Investigation |

| Protein Tyrosine Phosphatases | Some bromophenols from marine sources have shown inhibitory activity. |

| Carbonic Anhydrases | Various phenol (B47542) derivatives are known inhibitors of this enzyme class. |

| Acetylcholinesterase | Phenolic compounds have been explored as inhibitors for Alzheimer's disease. |

Receptor Binding and Modulation Studies

The cyclopropylmethoxy group is present in ligands for various G-protein coupled receptors (GPCRs) and ion channels. Therefore, it would be conceivable to evaluate this compound for its ability to bind to and modulate the activity of such receptors. Standard radioligand binding assays would be used to determine the binding affinity (Ki) of the compound for a panel of receptors. Subsequently, functional assays (e.g., measuring second messenger levels or ion flux) would be performed to characterize the compound as an agonist, antagonist, or allosteric modulator.

Ligand-Receptor Interaction Analysis

There are currently no publicly available studies detailing the ligand-receptor interaction analysis of this compound.

In general, the investigation of a novel compound's interaction with biological receptors is a critical early step in preclinical research. Techniques such as radioligand binding assays are employed to determine the affinity of a compound for various receptors. universiteitleiden.nl These assays use a labeled compound (radioligand) known to bind to a specific receptor and measure the ability of the test compound to displace it. universiteitleiden.nl Computational methods, including molecular docking, are also used to predict the binding mode and affinity of a ligand to the three-dimensional structure of a receptor protein. This can provide insights into the potential molecular targets of the compound. nih.gov

Characterization of Agonist/Antagonist/Modulator Activity

No studies have been published that characterize this compound as an agonist, antagonist, or modulator of any specific biological receptor.

Once a compound is found to bind to a receptor, functional assays are conducted to determine the nature of its activity. An agonist is a compound that binds to a receptor and activates it to produce a biological response. An antagonist binds to a receptor but does not activate it, instead blocking the action of an agonist. nih.gov A modulator can increase or decrease the activity of a receptor in the presence of an agonist. Assays such as GTPγS binding assays or reporter gene assays are commonly used to quantify the functional activity of a compound at a given receptor. nih.gov

Investigation of Cellular and Molecular Mechanisms of Action (Excluding Human Clinical Data)

Specific information regarding the cellular and molecular mechanisms of action for this compound is not available in the current scientific literature.

Cell-Based Assay Development for Biological Readouts

There are no reports of cell-based assays developed specifically for this compound.

Cell-based assays are fundamental tools in drug discovery to assess the biological activity of a compound in a cellular context. nih.gov These assays can be designed to measure a wide range of biological readouts, including cell viability, proliferation, apoptosis, or the activation of specific signaling pathways. For phenolic compounds, which are often investigated for their anti-inflammatory or anticancer properties, relevant assays might include measuring the production of inflammatory cytokines or assessing the growth inhibition of cancer cell lines. nih.govresearchgate.net

Target Identification and Validation in Preclinical Models

The specific molecular target(s) of this compound have not been identified or validated in any preclinical models.

Identifying the specific molecular target of a novel compound is a crucial step in understanding its mechanism of action. nih.gov This can be achieved through various methods, including affinity chromatography, genetic approaches like RNA interference (RNAi), or proteomic profiling. nih.gov Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the compound's observed biological effects. This often involves experiments in cell lines or animal models where the target protein is knocked down or knocked out. nih.gov

Signaling Pathway Modulation Studies

There is no available research on the effects of this compound on intracellular signaling pathways.

Many phenolic compounds exert their biological effects by modulating key intracellular signaling pathways. nih.govresearchgate.net For example, some phenols are known to influence inflammation-associated pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net Studies investigating signaling pathway modulation typically involve treating cells with the compound and then using techniques like Western blotting or qPCR to measure changes in the levels or activation state of key proteins and genes within the pathway. nih.gov

Antimicrobial Research Applications (e.g., Antibacterial, Antifungal)

No studies have been published investigating the potential antibacterial or antifungal properties of this compound.

Phenolic compounds, as a class, are widely recognized for their antimicrobial activities against a range of bacteria and fungi. nih.govnih.govsmujo.idmdpi.com The antimicrobial efficacy of phenols is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. mdpi.com Research in this area typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against various microbial strains. mdpi.commdpi.com

The following table provides examples of the antimicrobial activity of other phenolic compounds against various microorganisms, illustrating the type of data that would be sought for this compound.

| Phenolic Compound | Microorganism | Activity | Reference |

| Eugenol | Staphylococcus epidermidis | Bactericidal | nih.gov |

| Thymol | Pseudomonas aeruginosa | Bactericidal | nih.gov |

| Carvacrol | Staphylococcus epidermidis | Bactericidal | nih.gov |

| Phenolic Extracts | Escherichia coli | Antibacterial | nih.gov |

| Phenolic Extracts | Candida albicans | Antifungal | mdpi.com |

In Vitro Efficacy Against Microbial Strains

There is currently no published data available that evaluates the in vitro activity of this compound against any specific microbial strains. Consequently, key metrics used to determine antimicrobial efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, have not been established for this compound. The following table reflects the absence of this data:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Source |

| Data Not Available | Data Not Available | - |

No publicly available research data exists for the in vitro antimicrobial efficacy of this compound.

Investigation of Antimicrobial Mechanisms

Consistent with the lack of efficacy data, there are no studies available that explore the potential mechanisms through which this compound might exert an antimicrobial effect. Research into how a compound may interfere with microbial growth—such as through cell wall disruption, inhibition of protein synthesis, or interference with metabolic pathways—has not been conducted for this specific molecule.

While the broader class of phenolic compounds is known to possess a wide range of antimicrobial activities, it is not possible to extrapolate these general characteristics to the specific and untested compound, this compound. The unique substitutions on the phenol ring, including the bromo and cyclopropylmethoxy groups, would be expected to significantly influence its biological activity. Without dedicated research, any discussion of its antimicrobial potential remains speculative.

Further preclinical studies are required to determine if this compound has any relevant biological activity in the field of microbiology.

Applications in Medicinal Chemistry Research and Drug Discovery Preclinical Stage

3-Bromo-5-(cyclopropylmethoxy)phenol as a Privileged Scaffold

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.govmdpi.comresearchgate.net The utility of such scaffolds lies in their proven ability to serve as a foundation for the design of new bioactive compounds. The structure of this compound contains several key features that make it an attractive starting point for medicinal chemists. The phenol (B47542) group can act as a hydrogen bond donor and acceptor, the bromine atom provides a site for various cross-coupling reactions, and the cyclopropylmethoxy group can confer favorable metabolic stability and lipophilicity.

The core structure of this compound serves as a versatile template for the synthesis of a diverse range of novel chemical entities. mdpi.comnih.gov Medicinal chemists can systematically modify the scaffold at several points to explore the structure-activity relationship (SAR) and optimize for desired biological activity. For instance, the bromine atom is a particularly useful handle for introducing molecular diversity through reactions like Suzuki or Buchwald-Hartwig cross-coupling, allowing for the attachment of various aryl, heteroaryl, or alkyl groups. nih.gov

The phenolic hydroxyl group can be etherified, esterified, or used as a directing group for further aromatic substitution reactions. The cyclopropylmethoxy moiety, while often retained for its favorable properties, can also be modified to fine-tune the compound's physicochemical profile. This multi-faceted reactivity allows for the creation of extensive libraries of analogs, each with unique potential for interacting with specific biological targets.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a biological target. nih.govdrugdiscoverychemistry.comnih.gov Once a binding fragment is identified, it is then elaborated and optimized to produce a more potent lead compound. chemrxiv.orgwhiterose.ac.uk The this compound scaffold, or substructures thereof, can be utilized in FBDD campaigns.

Its relatively low molecular weight and presence of key interaction points make it an ideal candidate for a fragment library. For example, the phenol or the bromophenyl group could be identified as initial hits in a fragment screen. Subsequent optimization would then involve growing the fragment by adding substituents at the bromine position or modifying the phenolic group to enhance binding affinity and selectivity for the target protein.

Lead Optimization Strategies in Preclinical Development (Excluding Dosage/Safety)

Once a promising hit compound is identified, the process of lead optimization begins. This stage focuses on refining the molecule's structure to improve its efficacy, selectivity, and pharmacokinetic properties.